molecular formula C18H25NO4 B8259208 (S)-4-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

(S)-4-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

Cat. No.: B8259208
M. Wt: 319.4 g/mol
InChI Key: BTNYAASHVMKXAI-OAHLLOKOSA-N
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Description

(S)-4-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is a chiral compound that belongs to the class of benzoic acids It features a tert-butoxycarbonyl-protected azepane ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Protection of the Amino Group: The amino group in the azepane ring is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.

    Attachment to Benzoic Acid: The protected azepane ring is then coupled with a benzoic acid derivative using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: The azepane ring can be reduced to form different amine derivatives.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection of the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield various functionalized derivatives.

Scientific Research Applications

(S)-4-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azepane ring and benzoic acid moiety can influence its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid: The enantiomer of the compound with different stereochemistry.

    4-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid: A similar compound with a piperidine ring instead of an azepane ring.

    4-(1-(tert-butoxycarbonyl)morpholin-3-yl)benzoic acid: A similar compound with a morpholine ring.

Uniqueness

(S)-4-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is unique due to its specific stereochemistry and the presence of the azepane ring. This structural feature can impart distinct chemical and biological properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-5-4-6-15(12-19)13-7-9-14(10-8-13)16(20)21/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNYAASHVMKXAI-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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